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An In-depth Technical Guide to 2-Fluoro-6-methoxybenzeneboronic Acid

Introduction
2-Fluoro-6-methoxybenzeneboronic acid is a synthetic organoboron compound widely

utilized in medicinal chemistry and organic synthesis. As a substituted phenylboronic acid, its

unique electronic and structural properties make it a valuable building block for creating

complex molecules, particularly through metal-catalyzed cross-coupling reactions. Boronic

acids are recognized for their stability, low toxicity, and versatile reactivity, positioning them as

crucial intermediates in the development of novel therapeutic agents and other high-value

chemical entities.[1] This guide provides a comprehensive overview of the structural formula,

physicochemical properties, synthesis, and key applications of 2-Fluoro-6-
methoxybenzeneboronic acid for professionals in research and drug development.

Chemical Structure and Physicochemical Properties
2-Fluoro-6-methoxybenzeneboronic acid is characterized by a benzene ring substituted with

a boronic acid group [-B(OH)₂], a fluorine atom, and a methoxy group (-OCH₃) at positions 1, 2,

and 6, respectively. The presence of the electron-withdrawing fluorine atom and the electron-

donating methoxy group influences the reactivity of the boronic acid moiety and the aromatic

ring.
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IUPAC Name: (2-fluoro-6-methoxyphenyl)boronic acid[2][3][4]

Molecular Formula: C₇H₈BFO₃[2][3][4][5][6][7]

SMILES: COc1cccc(F)c1B(O)O[2][3]

InChI Key: XOVMDVZAWWQSDC-UHFFFAOYSA-N[2][3][6]

The key physicochemical and identification data for this compound are summarized in the table

below.

Property Value References

CAS Number 78495-63-3 [2][4][5][6]

Molecular Weight 169.95 g/mol [2][4][5][7]

Appearance
White to pale cream crystals or

powder
[3][8]

Melting Point 120-129 °C [3][5][8]

Purity (Assay) ≥95% to ≥97.5% (HPLC) [2][3][8]

Synthesis and Experimental Protocols
The synthesis of 2-Fluoro-6-methoxybenzeneboronic acid typically involves the lithiation of a

substituted benzene followed by reaction with a borate ester and subsequent hydrolysis.

General Synthesis Workflow
A common synthetic route starts from 3-fluoroanisole, which undergoes ortho-directed

metalation followed by borylation.[9][10] This multi-step process is a standard method for

introducing a boronic acid group onto an aromatic ring with high regioselectivity.
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Caption: General synthesis workflow for 2-Fluoro-6-methoxybenzeneboronic acid.

Detailed Experimental Protocol: Synthesis
The following protocol is a representative method adapted from general procedures for the

synthesis of substituted phenylboronic acids.[10]
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Reaction Setup: To a solution of 3-fluoroanisole (1.0 eq) in anhydrous tetrahydrofuran (THF)

cooled to -78 °C under a nitrogen atmosphere, add n-butyllithium (n-BuLi, 1.1 eq) dropwise,

maintaining the temperature below -70 °C.

Lithiation: Stir the resulting mixture at -78 °C for 1-2 hours.

Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, ensuring the

temperature remains below -70 °C.

Warm-up: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Hydrolysis: Cool the mixture to 0 °C and quench by the slow addition of aqueous

hydrochloric acid (e.g., 2M HCl) until the solution is acidic.

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by

recrystallization or column chromatography to yield 2-Fluoro-6-methoxybenzeneboronic
acid.

Applications in Drug Discovery and Development
Phenylboronic acids are cornerstone building blocks in modern drug discovery, primarily due to

their utility in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[11][12] 2-Fluoro-6-
methoxybenzeneboronic acid serves as a key reactant for synthesizing targeted, biologically

active molecules.
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Caption: Role as a building block in Suzuki coupling for drug development.

Notable Applications
Wee1 Kinase Inhibitors: This boronic acid is used as a reactant in the preparation of

inhibitors for the checkpoint kinase Wee1. Wee1 is a critical regulator of the G2/M cell cycle

checkpoint, making it an attractive target for cancer therapy.

GABAₐ Receptor Modulators: It is also employed in the synthesis of functionally selective

allosteric modulators of GABAₐ receptors. These receptors are the principal inhibitory

neurotransmitter receptors in the central nervous system and are targets for drugs treating

anxiety, epilepsy, and sleep disorders.

General Scaffolding: The unique substitution pattern provides a scaffold that can be

elaborated to explore structure-activity relationships (SAR) for various biological targets. The

fluorine atom can enhance metabolic stability and binding affinity.[13]
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Role in Biological Pathways
While 2-Fluoro-6-methoxybenzeneboronic acid is not biologically active itself, its derivatives

are designed to interact with specific biological pathways. Its use in developing a Wee1

inhibitor provides a clear example of its downstream impact.

G2/M Checkpoint RegulationTherapeutic Intervention

CDK1/Cyclin B
(Inactive)

CDK1/Cyclin B
(Active) Mitotic EntryPromotesWee1 Kinase Inhibits (Phosphorylates)Wee1 Inhibitor

(Derived from title compound)
Blocks

Click to download full resolution via product page

Caption: Inhibition of the Wee1 kinase in the G2/M cell cycle checkpoint.

By inhibiting Wee1, drugs derived from this starting material prevent the inhibitory

phosphorylation of the CDK1/Cyclin B complex, forcing premature entry into mitosis and

leading to cell death in cancer cells with damaged DNA.

Representative Biological Assay Protocol: Proteasome
Inhibition
Boronic acids are a well-established class of proteasome inhibitors.[1][14] A derivative of 2-
Fluoro-6-methoxybenzeneboronic acid could be tested for such activity. The following is a

representative protocol for a fluorogenic 20S proteasome activity assay, adapted from

established methods.[13]

Compound Preparation: Prepare a stock solution of the test compound (synthesized from 2-
fluoro-6-methoxybenzeneboronic acid) in DMSO. Create a dilution series to determine

IC₅₀ values.

Assay Plate Setup: In a 96-well black plate, add 88 µL of assay buffer to each well.

Proteasome Addition: Add 5 µL of a 20S proteasome solution (final concentration ~0.5 nM) to

each well, except for the negative control wells.
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Inhibitor Incubation: Add 2 µL of the diluted test compound or DMSO (vehicle control) to the

appropriate wells. Incubate the plate at 37 °C for 15 minutes.

Reaction Initiation: Initiate the reaction by adding 5 µL of a fluorogenic substrate (e.g., Suc-

LLVY-AMC, final concentration 10 µM) to all wells.

Data Acquisition: Immediately measure the fluorescence intensity (Excitation: 380 nm,

Emission: 460 nm) every minute for 30-60 minutes using a plate reader.

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition

relative to the vehicle control and fit the data to a dose-response curve to calculate the IC₅₀

value.

Conclusion
2-Fluoro-6-methoxybenzeneboronic acid is a highly versatile and valuable reagent for the

scientific research and drug development community. Its utility in robust synthetic

transformations like the Suzuki-Miyaura coupling, combined with the favorable pharmacological

properties imparted by its substituents, makes it a preferred building block for the synthesis of

targeted inhibitors and modulators for critical biological pathways. The protocols and data

presented in this guide underscore its significance and provide a technical foundation for its

application in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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